molecular formula C6H15AsO B13828195 Diethylarsinous acid ethyl ester CAS No. 34262-43-6

Diethylarsinous acid ethyl ester

Cat. No.: B13828195
CAS No.: 34262-43-6
M. Wt: 178.10 g/mol
InChI Key: FAIPZUUFSYWGOG-UHFFFAOYSA-N
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Description

Ethyl esters are organic compounds formed by the reaction of carboxylic acids with ethanol. They exhibit diverse applications in biofuels, pharmaceuticals, food flavoring, and chemical synthesis. Their structural variability—dictated by the parent acid—influences physical properties (e.g., volatility, solubility) and biological activity.

Properties

CAS No.

34262-43-6

Molecular Formula

C6H15AsO

Molecular Weight

178.10 g/mol

IUPAC Name

ethoxy(diethyl)arsane

InChI

InChI=1S/C6H15AsO/c1-4-7(5-2)8-6-3/h4-6H2,1-3H3

InChI Key

FAIPZUUFSYWGOG-UHFFFAOYSA-N

Canonical SMILES

CCO[As](CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylarsinous acid ethyl ester can be synthesized through several methods. One common approach involves the reaction of diethylarsinous acid with ethanol in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the esterification process being facilitated by the presence of a mineral acid catalyst . Another method involves the use of acid chlorides, which are converted into esters by treatment with an alcohol in the presence of a base .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale esterification processes. These processes utilize advanced catalytic systems to ensure high yields and purity of the final product. The use of continuous flow reactors and other modern chemical engineering techniques can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethylarsinous acid ethyl ester undergoes a variety of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols.

Major Products Formed

The major products formed from these reactions include diethylarsinic acid, ethanol, and various substituted esters depending on the specific nucleophile used .

Scientific Research Applications

Diethylarsinous acid ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which diethylarsinous acid ethyl ester exerts its effects involves several molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and proteins, particularly those involved in arsenic metabolism.

    Pathways Involved: It can inhibit certain metabolic pathways, leading to the accumulation of toxic intermediates. .

Comparison with Similar Compounds

Comparative Analysis of Ethyl Esters

2.1. Fatty Acid Ethyl Esters (FAEEs)

Structure: Derived from fatty acids (e.g., lauric, palmitic, oleic acid) esterified with ethanol. Applications:

  • Biodiesel Production: FAEEs like dodecanoic acid ethyl ester (C12) and decanoic acid ethyl ester (C10) are key biodiesel components. Engineered Escherichia coli strains produce FAEEs at yields up to 120 mg/L, with chain lengths (C10–C18) affecting fuel properties .
  • Analytical Profiles: GC-MS analyses distinguish FAEEs by carbon chain length and saturation (e.g., palmitoleic acid ethyl ester [16:1] vs. octadecanoic acid ethyl ester [18:0]) .

Table 1: Key FAEEs in Biodiesel

Compound Chain Length Yield (mg/L) Application Reference
Dodecanoic acid ethyl ester C12 45.2 ± 3.1 Biofuel precursor
Decanoic acid ethyl ester C10 28.7 ± 2.5 Biofuel optimization
Oleic acid ethyl ester C18:1 62.4 ± 4.8 Liquid biofuel
2.2. Phenolic Acid Ethyl Esters

Structure: Derived from phenolic acids (e.g., caffeic, ferulic, 3,4-dihydroxybenzoic acid). Applications:

  • Antidiabetic Activity: Caffeic acid ethyl ester (CAEE) modulates glucose and lipid metabolism by activating AMPK and PPARα pathways, showing 40–60% greater efficacy than methyl ester analogs .
  • Phytochemical Sources: Isolated from plants like Phaeanthus vietnamensis (octadecanoic acid ethyl ester) and Coptis chinensis (3,4-dihydroxybenzoic acid ethyl ester) .

Table 2: Bioactive Phenolic Ethyl Esters

Compound Source Biological Activity Reference
Caffeic acid ethyl ester (CAEE) Smooth Xanthium fruits Antidiabetic, anti-inflammatory
3,4-Dihydroxybenzoic acid ethyl ester Coptis chinensis Antioxidant
Arachic acid ethyl ester (AAEE) Prunus species Analgesic, anti-inflammatory

2.3. Chiral Ethyl Esters

Structure: Ethyl esters of chiral acids (e.g., mandelic acid).
Applications:

  • Chiral Selectivity: Mandelic acid ethyl ester exhibits temperature-dependent enantiomeric resolution on octakis chromatographic phases, with selectivity factors (α) ranging from 1.12 to 1.25 .
2.4. Flavor and Fragrance Ethyl Esters

Structure: Short- to medium-chain esters (e.g., ethyl acetate, ethyl hexanoate). Applications:

  • Wine and Cider Aroma: Ethyl esters like ethyl decanoate (fruity notes) and ethyl hexanoate (apple-like aroma) are critical in fermentation. Their concentrations vary with yeast strains and extraction methods (e.g., DVB/CAR/PDMS fibers enhance detection) .

Table 3: Aroma-Active Ethyl Esters

Compound Flavor Profile Concentration (μg/L) Reference
Ethyl acetate Solvent-like, fruity 120–450
Ethyl hexanoate Apple, pineapple 15–80
Ethyl decanoate Floral, grape-like 8–25

Structural and Functional Trends

  • Chain Length and Polarity: Short-chain esters (C2–C6) are volatile and aroma-active, while long-chain FAEEs (C12–C18) are non-volatile and suited for biofuels.
  • Substituent Effects: Hydroxyl groups (e.g., in CAEE) enhance bioactivity via hydrogen bonding, whereas halogenation (e.g., brominated indole esters in Antrodiella zonata) introduces antimicrobial properties .

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